molecular formula C16H14O3 B13135733 methyl E-4-(4-hydroxyphenyl)cinnamate

methyl E-4-(4-hydroxyphenyl)cinnamate

Cat. No.: B13135733
M. Wt: 254.28 g/mol
InChI Key: XBCZOJSDLWDJLY-NYYWCZLTSA-N
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Description

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate is an organic compound with the molecular formula C16H14O3 It is a derivative of biphenyl, featuring a hydroxy group and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate can be synthesized through the esterification of 4-hydroxybiphenyl-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 4-hydroxybiphenyl with acryloyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale esterification process, where the reactants are continuously fed into a reactor, and the product is distilled off. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, while the biphenyl moiety can interact with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate is unique due to the presence of both a hydroxy group and an acrylate ester, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl E-4-(4-hydroxyphenyl)cinnamate, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antifungal, antioxidant, and cytotoxic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of cinnamate esters , characterized by the presence of a methoxy group and a hydroxyl group on the aromatic ring. Its structure can be represented as follows:

C10H10O3\text{C}_10\text{H}_{10}\text{O}_3

This compound exhibits significant biological activities attributed to its structural features, particularly the hydroxyl and methoxy substituents.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound. A structure-activity relationship (SAR) analysis indicated that compounds with specific substitutions on the phenolic ring exhibit varying degrees of antifungal efficacy against Candida species. For instance, methyl ferulate demonstrated an MIC (minimum inhibitory concentration) of 31.25–62.5 μg/ml against Candida albicans, while this compound showed comparable activity .

Table 1: Antifungal Activity of Cinnamate Derivatives

CompoundMIC (μg/ml)Target Organism
This compound62.5–125Candida albicans
Methyl ferulate31.25–62.5Candida albicans
Methyl p-coumarate125–250Candida species

Antioxidant Activity

This compound also exhibits antioxidant properties, which are critical for mitigating oxidative stress in biological systems. Research has demonstrated that cinnamate derivatives can scavenge free radicals effectively, with varying potency depending on their structural modifications .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (μM)Reference Standard
This compound50Trolox
Caffeic acid19Trolox

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. In one study, derivatives were tested against HL-60 and MCF-7 cell lines, showing significant dose-dependent inhibition of cell proliferation. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Compound
HL-6030This compound
MCF-722This compound

Case Studies

  • Antifungal Study : A recent investigation into the antifungal properties of various cinnamic acid derivatives revealed that this compound exhibited notable activity against Aspergillus species, suggesting its potential application in treating fungal infections .
  • Antioxidant Mechanism : A study utilizing in vitro assays demonstrated that this compound could significantly reduce oxidative stress markers in cellular models, indicating its role as a potential therapeutic agent in oxidative stress-related diseases .
  • Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of this compound showed promising results in inhibiting the growth of various cancer cell lines, which could lead to further exploration in cancer therapy applications .

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl (E)-3-[4-(4-hydroxyphenyl)phenyl]prop-2-enoate

InChI

InChI=1S/C16H14O3/c1-19-16(18)11-4-12-2-5-13(6-3-12)14-7-9-15(17)10-8-14/h2-11,17H,1H3/b11-4+

InChI Key

XBCZOJSDLWDJLY-NYYWCZLTSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C2=CC=C(C=C2)O

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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